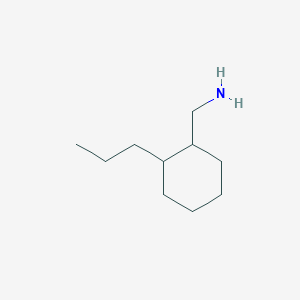

(2-Propylcyclohexyl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(2-propylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-5-9-6-3-4-7-10(9)8-11/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFUCSWEFOUMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Novel Synthetic Routes Development

The development of novel synthetic pathways is driven by the need for enantiomerically pure and diastereomerically defined amines, which are crucial building blocks in medicinal chemistry. beilstein-journals.org For a molecule like (2-Propylcyclohexyl)methanamine, this involves strategies that can selectively create one of the four possible stereoisomers.

Chiral synthesis is paramount for producing single-enantiomer pharmaceuticals and other bioactive molecules. uwindsor.canih.gov Approaches to this compound would likely start from a prochiral precursor, such as 2-propylcyclohexanone, and introduce chirality through an asymmetric transformation.

Enantioselective catalysis offers a direct and efficient method for synthesizing chiral primary amines. researchgate.net A highly effective strategy is the asymmetric reductive amination (ARA) of ketones. organic-chemistry.org In a proposed synthesis for this compound, this would involve the conversion of a chiral ketone precursor.

The synthesis could begin with the asymmetric alkylation of cyclohexanone (B45756) to produce (S)-2-propylcyclohexanone with high enantiomeric excess (ee). d-nb.info This chiral ketone then serves as the substrate for a subsequent reductive amination step. Both transition-metal catalysis and biocatalysis present viable options for this key transformation.

Transition-Metal Catalysis : Ruthenium complexes, particularly those with chiral ligands, have been successfully employed for the direct ARA of challenging substrates like dialkyl ketones, using ammonium (B1175870) salts as the nitrogen source and H₂ as the reductant. organic-chemistry.org

Biocatalysis : Engineered enzymes, such as Reductive Aminases (RedAms), have emerged as powerful biocatalysts for chiral amine synthesis. nih.gov They can catalyze the reductive amination of ketones with high enantioselectivity under mild conditions, offering a green and efficient alternative to metal catalysts. nih.gov

| Catalyst/Enzyme | Substrate Type | Amine Source | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| [Ru(PPh₃)₃H(CO)Cl] / (S,S)‐f‐binaphane | Aliphatic Ketones | NH₄I / H₂ | Effective for purely aliphatic ketones. | Up to 74% ee |

| Engineered Reductive Aminase (RedAm) | Cyclic Ketones | Primary/Secondary Amines | High selectivity; mild, aqueous conditions. | >99% ee (on model substrates) |

| Cp*Ir / Chiral Sulfonamidato Ligand | Benzylic Ketones | β-amino alcohols | Uses a removable chiral auxiliary. | High ee reported for β-arylamines |

The compound this compound has two adjacent stereocenters, leading to the possibility of cis and trans diastereomers. Controlling the relative stereochemistry of the propyl and aminomethyl groups is a significant synthetic challenge. Diastereoselective synthesis of highly substituted cyclohexanes is an active area of research, often employing cascade reactions to build the ring with precise stereocontrol. rsc.orgbeilstein-journals.org

In the context of a reductive amination of 2-propylcyclohexanone, the reduction of the intermediate imine can lead to a mixture of diastereomers. The stereochemical outcome is determined by the direction of hydride attack (axial vs. equatorial) on the C=N bond. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (dr). Bulky reducing agents typically favor equatorial attack, leading to an axial amino group, while smaller reducing agents may favor axial attack to yield an equatorial amino group, though this is also influenced by steric hindrance from other substituents (A-values).

A plausible strategy to achieve diastereoselective control involves a stereoselective synthesis that sets the relative configuration of the two substituents during the formation of the amine. Convergent synthetic approaches, where chiral amine building blocks are reacted with a common intermediate, have been used to prepare stereochemically defined cis- and trans-3-arylcyclohexylamines, demonstrating a viable path for controlling such stereochemistry. googleapis.com

| Reaction Type | Strategy | Key Features | Potential Outcome for Cyclohexanes |

|---|---|---|---|

| Cascade Michael Addition | Base or organocatalyst promotes sequential additions to an enone. | Forms multiple C-C bonds and stereocenters in one pot. | Excellent diastereoselectivity (>20:1 dr) reported for highly functionalized cyclohexanones. rsc.org |

| Catalytic Reduction of Substituted Cyclohexanones/Imines | Choice of catalyst and reducing agent (e.g., NaBH₄ vs. L-Selectride). | Stereochemical outcome depends on steric and electronic factors (Felkin-Anh/Cram models). | Diastereomeric ratio can be tuned based on conditions. |

| Reductive Cope Rearrangement | A diastereoselective rearrangement driven by a subsequent reduction step. | Creates densely functionalized trisubstituted cyclohexanes. nih.gov | Good to high diastereoselectivity reported for various substitution patterns. nih.gov |

Catalytic Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. duke.edunih.gov A hypothetical hydroamination route to this compound would likely involve an unsaturated precursor, such as 1-vinyl-2-propylcyclohexane or 1-allyl-2-propylcyclohexane.

A wide range of transition metals, from early (e.g., lanthanides, Group 4) to late (e.g., Ru, Rh, Pd, Ir, Cu), can catalyze hydroamination reactions. uwindsor.caorganic-chemistry.orgd-nb.info The mechanism, and consequently the selectivity, often depends on the metal used.

Early Transition Metals : These electropositive metals typically operate by activating the amine to form a metal-amido species, which then adds to the alkene. organic-chemistry.org These reactions are often limited to intramolecular processes but have seen success in intermolecular reactions with alkynes.

Late Transition Metals : These catalysts generally activate the unsaturated C-C bond. Mechanistic pathways include nucleophilic attack of the amine on a coordinated alkene or migratory insertion of the alkene into a metal-amide bond. Earth-abundant metals like iron and copper are also gaining prominence as effective and sustainable catalysts for these transformations. nih.gov

Two key challenges in hydroamination are controlling the regioselectivity (where the amine adds) and the stereoselectivity (the 3D arrangement of the new C-N bond).

Regioselectivity : The addition of the amine can follow either a Markovnikov or anti-Markovnikov pattern. d-nb.info For a terminal alkene, Markovnikov addition yields a branched product, while anti-Markovnikov addition gives a linear product. The choice of catalyst is crucial; for instance, many early transition metal catalysts favor Markovnikov addition, while specific late transition metal systems have been developed to achieve anti-Markovnikov selectivity. d-nb.info Copper(I) hydride and Nickel-hydride catalyzed systems have shown particular promise in providing access to both chiral α-branched and linear primary amines with excellent regioselectivity. nih.gov

Stereoselectivity : When hydroamination creates a new chiral center, enantioselective catalysis is required. This is typically achieved by using a chiral catalyst, often a metal complex with a chiral ligand (e.g., BINAP). d-nb.info The first examples of chiral hydroamination catalysts were developed using metallocenes with chiral auxiliaries. nih.gov The development of catalysts that can control both regioselectivity and enantioselectivity simultaneously is a major goal in this field.

| Catalyst System | Unsaturated Substrate | Selectivity Control | Typical Product |

|---|---|---|---|

| Lanthanide Metallocenes | Terminal Alkenes (Intramolecular) | Generally Markovnikov | Cyclic amines |

| Pd-dppf / HOTf | Styrenes | Markovnikov | Branched amines |

| CuH / Chiral Ligand | Alkenes & Alkynes | High Regio- and Enantioselectivity | Chiral branched or linear primary amines nih.gov |

| NiH / Chiral Ligand | Alkenes | High Regio- and Enantioselectivity | Chiral branched or linear primary amines |

| Iridium Photocatalyst / Thiol | Unactivated Olefins | Anti-Markovnikov | Linear secondary amines |

Biocatalytic Transformations for Stereospecific Synthesis

The generation of specific stereoisomers of this compound is a significant challenge in its synthesis. Biocatalysis offers a powerful solution, providing high chemo- and stereoselectivity under mild reaction conditions. nih.govrsc.org Enzymes such as imine reductases (IREDs) and transaminases are particularly relevant for the asymmetric synthesis of chiral amines. nih.govmdpi.com

A potential biocatalytic route to this compound involves the reductive amination of 2-propylcyclohexanecarbaldehyde. Imine reductases, which have a broad substrate scope, could catalyze the conversion of the aldehyde and an amine source (like ammonia (B1221849) or an ammonia equivalent) directly into the desired chiral amine. nih.gov The stereochemical outcome of this reaction is dictated by the enzyme's active site, and modern enzyme engineering techniques, including in silico design and directed evolution, can be employed to develop variants with reversed diastereoselectivity or enhanced activity. mdpi.com

Alternatively, a transaminase-catalyzed process could be envisioned, starting from a corresponding ketone precursor, 1-(2-propylcyclohexyl)methanone. A suitable transaminase and an amino donor would facilitate the stereoselective installation of the amine group. The selection of the specific enzyme is crucial, as it determines the resulting stereochemistry of the product.

Chemical Derivatization and Analog Synthesis

The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical modifications, enabling the synthesis of diverse analogs and complex molecular architectures.

The nucleophilic nature of the primary amine in this compound allows for straightforward N-alkylation and N-acylation reactions. These modifications are fundamental for building more complex molecules. googleapis.com

N-Alkylation can be achieved by reacting the amine with alkyl halides, though this method can sometimes lead to overalkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts. wikipedia.org A more controlled and greener alternative involves the use of alcohols as alkylating agents in the presence of late transition metal catalysts, such as those based on iridium or ruthenium. nih.govsioc-journal.cn This "borrowing hydrogen" or "hydrogen autotransfer" methodology produces water as the only byproduct. sioc-journal.cn For example, reacting this compound with methanol (B129727) in the presence of an appropriate iridium catalyst would yield N-methyl-(2-propylcyclohexyl)methanamine. nih.gov

N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically high-yielding and proceeds under mild conditions. For instance, a patent describes the synthesis of complex amides where related cyclohexyl moieties are incorporated, demonstrating the utility of this reaction in building larger structures for specific applications. rsc.org

The table below summarizes typical conditions for these modifications.

| Transformation | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl Halide, Base (e.g., NaHCO₃), Aqueous Medium, 80°C researchgate.net | Secondary/Tertiary Amine |

| N-Alkylation | Alcohol, Ir or Ru Catalyst, Base (e.g., KOtBu), High Temp (e.g., 120°C) nih.gov | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride, Base (e.g., Et₃N), Anhydrous Solvent (e.g., CH₂Cl₂), 0°C to RT | Amide |

| N-Acylation | Carboxylic Acid, Coupling Agent (e.g., EDC), DMAP, 0°C to RT rsc.org | Amide |

This table presents generalized conditions based on standard organic synthesis methodologies.

As a basic compound, this compound readily forms salts with various acids. Salt formation is a critical step in pharmaceutical and chemical development to improve a compound's physicochemical properties, such as crystallinity, stability, and aqueous solubility. nih.gov The hydrochloride salt of a specific stereoisomer, [(1s,4r)-4-propylcyclohexyl]methanamine hydrochloride, is commercially available, indicating the practical importance of this salt form. sigmaaldrich.com

The synthetic implication of salt formation is significant. It provides a reliable method for purification and isolation. By crystallizing the amine as a salt, impurities can be effectively removed. Furthermore, for chiral compounds, salt formation with a chiral acid (a resolving agent) is a classical method for separating enantiomers. The choice of the counterion can dramatically influence the properties of the resulting salt, such as its melting point and glass transition temperature (Tg). nih.gov For example, converting an amine to its salt form generally results in an increased Tg, which can enhance the physical stability of the amorphous form. nih.gov

This compound and its derivatives are valuable chemical building blocks for the synthesis of more complex molecules, particularly in medicinal chemistry. lifechemicals.com The propylcyclohexyl motif can be incorporated into larger scaffolds to modulate properties like lipophilicity and binding interactions.

Patents have disclosed the synthesis of complex conjugates where this moiety is a key component. For example, a pyrazole (B372694) derivative was synthesized containing a methyl(2-propylcyclohexyl)carbamoyl group, highlighting the use of the N-alkylated amine in forming amide-linked conjugates. google.com In another instance, a (4-propylcyclohexyl)oxy group was incorporated into a biphenyl (B1667301) structure, demonstrating the versatility of the propylcyclohexyl scaffold in forming ether linkages. rsc.org These examples underscore the role of this compound as a versatile scaffold for creating novel chemical entities through the formation of conjugates and adducts. frontiersin.org

Process Optimization and Scale-Up Studies

The transition from laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure efficiency, safety, and cost-effectiveness. genosynth.com

Maximizing the yield and selectivity of the desired product is the primary goal of reaction optimization. deskera.comnumberanalytics.com This involves a systematic study of various reaction parameters, including temperature, pressure, solvent, catalyst type and loading, and reactant concentrations. numberanalytics.comutwente.nl For a key transformation, such as the synthesis of this compound via the reductive amination of 2-propylcyclohexanecarbaldehyde, a Design of Experiments (DoE) approach can be employed to efficiently map the reaction landscape and identify optimal conditions. semanticscholar.org

Critical parameters to investigate would include:

Catalyst: Screening different hydrogenation catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and their loadings.

Solvent: Evaluating the effect of solvent polarity (e.g., methanol, ethanol, THF, acetic acid) on reaction rate and selectivity.

Temperature and Pressure: Assessing how changes in temperature and hydrogen pressure influence the reaction kinetics and the formation of byproducts. utwente.nl

pH/Additives: In biocatalytic processes, pH is a critical parameter that can dramatically affect enzyme activity and selectivity. nih.gov In chemical processes, the addition of bases or acids can also be crucial.

The following table illustrates a hypothetical optimization study for a chemical reductive amination, showing how systematic variation of parameters can lead to improved outcomes.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

| 1 | 5% Pd/C | Methanol | 25 | 1 | 65 | 90 |

| 2 | 5% Pd/C | Methanol | 50 | 1 | 78 | 92 |

| 3 | 5% Pd/C | Methanol | 50 | 10 | 85 | 95 |

| 4 | Raney Ni | Ethanol | 50 | 10 | 92 | 97 |

| 5 | Raney Ni | Ethanol | 70 | 20 | 88 | 94 |

This table is a hypothetical representation of an optimization study.

Such optimization efforts are essential for developing a robust and scalable process, minimizing waste, and ensuring the economic viability of the synthesis. rsc.org

Development of Environmentally Benign Synthetic Procedures

The development of environmentally friendly, or "green," synthetic methodologies for producing amines like this compound is a important focus of modern chemistry, driven by the need to minimize environmental impact and enhance safety. rroij.com Green chemistry principles guide this endeavor, advocating for the use of renewable feedstocks, the reduction of waste, the avoidance of hazardous substances, and the use of energy-efficient processes. youtube.com For the synthesis of this compound, this translates to exploring alternative reaction pathways, catalysts, and solvents that are more sustainable than traditional methods.

A key strategy in the green synthesis of primary amines is the catalytic hydrogenation of the corresponding nitrile, in this case, 2-propylcyclohexanecarbonitrile. bme.hu This method is considered cost-effective and environmentally friendly as it avoids the use of stoichiometric reagents that generate significant waste. rsc.org Research into the selective hydrogenation of nitriles has identified various catalytic systems that can operate under milder conditions and with higher selectivity, thereby reducing energy consumption and by-product formation.

Another prominent green approach is the reductive amination of aldehydes. rsc.org For this compound, this would involve the reaction of 2-propylcyclohexanecarbaldehyde with ammonia, followed by catalytic hydrogenation. This one-pot reaction can be highly efficient and is considered an environmentally friendly route to amines. rsc.org The development of heterogeneous catalysts for this process is particularly significant, as they can be easily separated from the reaction mixture and recycled, further minimizing waste.

The use of greener solvents is another cornerstone of environmentally benign synthesis. rsc.org Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing these with alternatives such as water, supercritical fluids like CO2, or biodegradable solvents derived from renewable resources. rsc.orgrsc.org For instance, the hydrogenation of nitriles has been successfully carried out in aqueous media, which not only reduces the environmental footprint but can also enhance the selectivity of the reaction. rsc.org

Furthermore, alternative energy sources, such as ultrasound irradiation, have been shown to promote chemical reactions more efficiently and with less energy input compared to conventional heating. Sonochemistry can lead to shorter reaction times and higher yields, contributing to a more sustainable synthetic process.

The following tables summarize research findings for analogous reactions that demonstrate the application of these green principles. While this data is not specific to this compound, it provides a strong indication of the potential for developing environmentally benign synthetic procedures for this compound.

Table 1: Catalytic Hydrogenation of Nitriles to Primary Amines under Green Conditions

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Source |

| 10% Pd/C | Benzonitrile | Water / Dichloromethane | 30 | 6 | High | bme.hu |

| Pd/Al2O3 | Benzyl cyanide | n-hexane-water-CO2 | Not specified | Not specified | >90 | rsc.org |

| 10% Pd/C | Aromatic nitriles | Isopropyl alcohol | 85 | 5 | 75-99 | bme.hu |

This table is illustrative and based on data for similar compounds. The development of a specific process for 2-propylcyclohexanecarbonitrile would require dedicated research.

Table 2: Environmentally Friendly Reductive Amination

| Catalyst | Carbonyl Compound | Amine Source | Solvent | Temperature (°C) | Pressure (bar H2) | Yield (%) | Source |

| Co–Nx | Various | Nitro compounds | Not specified | 110 | 10 | 43.7–100 | rsc.org |

This table demonstrates the potential of heterogeneous catalysts in reductive amination reactions, a plausible green route to this compound from 2-propylcyclohexanecarbaldehyde.

By integrating these green chemistry approaches—catalytic hydrogenation or reductive amination, the use of benign solvents, and potentially alternative energy sources—a sustainable and efficient synthesis of this compound can be envisioned. Further research would be necessary to optimize these methods for this specific compound, focusing on catalyst selection, reaction conditions, and solvent systems to maximize yield and minimize environmental impact.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. copernicus.org

To establish the relative stereochemistry and preferred conformations of (2-Propylcyclohexyl)methanamine, a suite of advanced NMR experiments would be employed.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom. researchgate.net For this compound, the number of signals and their chemical shifts would indicate the basic carbon skeleton and the presence of the propyl and aminomethyl groups. The integration of ¹H NMR signals gives the ratio of protons in different environments. docbrown.info

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the cyclohexane (B81311) ring and the propyl and aminomethyl substituents.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the proton attached to each carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the propyl group and the aminomethyl group to the cyclohexane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are key for determining the stereochemistry. They detect through-space interactions between protons that are close to each other, irrespective of whether they are bonded. For this compound, NOESY or ROESY would reveal the relative orientation (cis or trans) of the propyl and aminomethyl groups on the cyclohexane ring by showing correlations between their respective protons. The analysis of these correlations helps in defining the preferred chair conformation of the cyclohexane ring and the spatial arrangement of its substituents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | ~2.5 - 3.0 | ~45 - 55 | H7 to C2, C6; H1' to C2, C6 |

| C2 | ~1.5 - 2.0 | ~35 - 45 | H1' to C1, C3; H7 to C1, C3 |

| C3-C6 | ~1.0 - 1.8 | ~25 - 35 | |

| C7 (-CH₂NH₂) | ~2.8 - 3.2 | ~40 - 50 | H1 to C2, C6 |

| C1' (Propyl CH) | ~1.2 - 1.6 | ~30 - 40 | H2' to C2', C3' |

| C2' (Propyl CH₂) | ~1.2 - 1.6 | ~20 - 30 | H1' to C1', C3' |

| C3' (Propyl CH₃) | ~0.8 - 1.0 | ~10 - 15 | H1' to C2' |

| NH₂ | Variable |

Note: This table is illustrative and actual chemical shifts may vary depending on the solvent and specific stereoisomer.

The choice of solvent can influence the conformational equilibrium of flexible molecules like this compound. Running NMR spectra in different solvents (e.g., a non-polar solvent like CDCl₃ versus a polar solvent like DMSO-d₆) can reveal shifts in conformational preferences.

Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures. unibas.it For this compound, this could be used to study the rate of chair-to-chair interconversion of the cyclohexane ring and the rotation around the C-C and C-N bonds. At low temperatures, these processes might become slow enough on the NMR timescale to observe separate signals for different conformers. unibas.it

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. orgchemboulder.com

Electron Ionization (EI): This high-energy ionization technique typically leads to extensive fragmentation, providing a detailed "fingerprint" mass spectrum. For this compound, characteristic fragmentation pathways would likely involve:

α-Cleavage: The bond between the first and second carbon of the propyl group, and the bond between the cyclohexane ring and the aminomethyl group are likely to cleave, as this leads to the formation of stable carbocations or radical cations. libretexts.org A primary amine often shows a prominent peak at m/z 30, corresponding to [CH₂NH₂]⁺. libretexts.org

Loss of the Propyl Group: Fragmentation leading to the loss of the propyl radical (C₃H₇•) would result in a significant peak.

Ring Fragmentation: The cyclohexane ring can also undergo fragmentation, leading to a complex pattern of smaller ions.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov It is particularly useful for confirming the molecular weight.

Table 2: Predicted Key Mass Spectral Fragments for this compound (Illustrative)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 155 | [M]⁺ | Molecular Ion |

| 156 | [M+H]⁺ | Protonated Molecule (in ESI) |

| 126 | [M - C₂H₅]⁺ | Loss of ethyl radical from propyl group |

| 112 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 82 | [C₆H₁₀]⁺ | Cyclohexene radical cation from ring fragmentation |

| 30 | [CH₂NH₂]⁺ | α-Cleavage at the aminomethyl group |

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, confirming that the compound is indeed C₁₀H₂₁N.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. labmanager.comlibretexts.org These techniques are complementary and probe the vibrational modes of the molecule. spectroscopyonline.comresearchgate.net

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info Hydrogen bonding can cause these peaks to broaden. docbrown.info

C-H stretching: Absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the cyclohexane and propyl groups.

N-H bending: A bending vibration for the primary amine group is typically observed around 1590-1650 cm⁻¹.

C-N stretching: This vibration usually appears in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. mt.com Therefore, the C-C bond vibrations of the cyclohexane ring and the propyl chain would be expected to give strong Raman signals. The symmetric C-H stretching vibrations also tend to be strong in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands, broad) | Weak |

| C-H (alkane) | Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| N-H (amine) | Bend | 1590 - 1650 (medium) | Weak |

| C-N | Stretch | 1000 - 1250 (medium) | Medium |

| C-C | Stretch | Weak | Strong |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The primary amine (-NH₂) group is a key feature of the molecule and gives rise to several distinct peaks. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, which are attributed to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.comdocbrown.info Another significant absorption for the primary amine is the N-H bending (scissoring) vibration, which is expected to appear in the range of 1580-1650 cm⁻¹. docbrown.info

The aliphatic C-H bonds of the propyl and cyclohexyl groups will produce strong stretching absorptions in the 2850-2960 cm⁻¹ region. wpmucdn.com The C-N stretching vibration of an aliphatic amine is typically observed in the 1020-1220 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric and symmetric) | Primary Amine |

| 2850-2960 | C-H Stretch | Alkane (Cyclohexyl and Propyl) |

| 1580-1650 | N-H Bend (Scissoring) | Primary Amine |

| 1440-1480 | C-H Bend (Scissoring) | CH₂ |

| 1370-1390 | C-H Bend (Rocking) | CH₃ |

This table is based on established correlation charts for infrared spectroscopy and represents predicted values for this compound.

Raman Spectroscopy Applications in Structural Characterization

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of molecules. This technique relies on the inelastic scattering of monochromatic light, known as the Raman effect. bruker.com While polar bonds are strong absorbers in IR, non-polar bonds often produce strong signals in Raman spectra.

Table 2: Potential Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Structural Feature |

|---|---|---|

| 2800-3000 | C-H Stretching | Aliphatic (Cyclohexyl and Propyl) |

| 1400-1500 | CH₂ and CH₃ Bending | Aliphatic |

| 800-1200 | C-C Stretching | Carbon Skeleton |

This table presents hypothetical Raman shifts for this compound based on typical values for similar aliphatic amines and cycloalkanes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically deconvoluted to produce a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry. rigaku.com

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its covalent structure, including the relative orientation of the propyl group and the aminomethyl group on the cyclohexane ring (i.e., cis or trans isomerism). It would also reveal the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state and the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. lsuhsc.edu While no public crystal structure data for this compound is currently available, related structures have been determined using this method. pdbj.orggoogleapis.com

Coupled Chromatographic-Spectroscopic Methods

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the compound would first be vaporized and separated from other components in a mixture on a capillary column based on its boiling point and polarity. thermofisher.com Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are detected, providing a unique mass spectrum that serves as a molecular fingerprint. imist.ma The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the propyl group, the aminomethyl group, or cleavage of the cyclohexane ring. This technique is invaluable for both qualitative identification and quantitative analysis. gdut.edu.cnnih.govutas.edu.au

High-performance liquid chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds. nih.govresearchgate.net For this compound, which is a primary amine, reversed-phase HPLC could be employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. To improve peak shape and retention for the basic amine, an acidic modifier is often added to the mobile phase to protonate the amine.

Detection in HPLC can be achieved using various spectroscopic detectors. A UV-Vis detector is commonly used, although aliphatic amines like this compound lack a strong chromophore and would exhibit low UV absorbance, likely at short wavelengths (around 200-220 nm). nih.gov More advanced detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) would provide greater sensitivity and specificity. LC-MS, in particular, would offer structural information similar to GC-MS, making it a powerful tool for the analysis of this compound in complex matrices. nih.gov

Multivariate Spectroscopic Data Analysis and Chemometrics

When multiple spectroscopic techniques are applied to a sample, a large and complex dataset is often generated. Chemometrics employs multivariate statistical methods to analyze this data, extracting meaningful information that might not be apparent from a simple inspection of individual spectra. researchgate.netquadram.ac.uk

For instance, if a series of this compound samples with varying levels of impurities were analyzed by IR or Raman spectroscopy, principal component analysis (PCA) could be used to identify the spectral regions that vary the most across the samples, potentially correlating these variations with impurity levels. sci-hub.in Similarly, in a reaction monitoring scenario, chemometric analysis of spectroscopic data could be used to track the consumption of reactants and the formation of this compound and any byproducts over time. nottingham.ac.uk This approach allows for a more holistic and quantitative interpretation of the spectroscopic data, enhancing the understanding of the chemical system. spectroscopyonline.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the molecular properties of (2-Propylcyclohexyl)methanamine. DFT offers a favorable balance between computational cost and accuracy for calculating ground-state properties such as electron density, total energy, and molecular structure. researchgate.net By modeling the complex interplay of electronic effects, DFT can elucidate the subtle forces that govern the molecule's preferred shapes and reactivity. nih.gov

This compound is a conformationally flexible molecule due to the cyclohexane (B81311) ring, which can adopt several non-planar shapes, and the presence of two substituents that can exist in different spatial arrangements. The six-membered ring primarily exists in a chair conformation to minimize angular and torsional strain. sapub.org The two substituents—the propyl group at C2 and the aminomethyl group at C1—can be oriented in either axial or equatorial positions. This gives rise to four possible diastereomeric chair conformations: cis (ax, eq), cis (eq, ax), trans (ax, ax), and trans (eq, eq).

The relative stability of these conformers is dictated by a delicate balance between stabilizing London dispersion forces and destabilizing steric repulsions. nih.gov A crucial factor is the 1,3-diaxial interaction, a type of steric strain that occurs between an axial substituent and the axial hydrogens on the same side of the ring. acs.org Generally, larger substituents prefer the equatorial position to avoid these unfavorable interactions. acs.org

Computational methods can map the potential energy surface of this compound to identify the most stable conformers. By calculating the energies of all possible structures, including chair, twist-boat, and boat conformations, a detailed energy landscape can be constructed. wikipedia.org For mono-substituted cyclohexanes, the energy difference between the axial and equatorial conformers (the "A-value") is a key thermochemical parameter. For this compound, the analysis is more complex due to the two interacting substituents. DFT calculations, benchmarked against high-accuracy methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide reliable energy differences. nih.gov

Table 1: Illustrative Relative Energies of this compound Conformers

This interactive table illustrates the hypothetical relative energies for the different chair conformations of trans-(2-Propylcyclohexyl)methanamine, as would be calculated by DFT. The trans-(eq, eq) conformer, where both bulky groups occupy equatorial positions, is expected to be the most stable.

| Conformer | Propyl Position | Aminomethyl Position | Illustrative Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial | Equatorial | 0.00 | 98.9 |

| 2 | Axial | Axial | 4.00 | 0.1 |

| 3 | Equatorial | Axial | 2.10 | 2.5 |

| 4 | Axial | Equatorial | 2.50 | 1.5 |

Note: These values are illustrative, based on established principles of conformational analysis, and serve to demonstrate the output of computational chemistry studies. nih.govacs.org

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy and localization of these orbitals provide insight into how the molecule will interact with other chemical species. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the lone pair of electrons of the nitrogen atom in the aminomethyl group. This makes the nitrogen atom the most nucleophilic site and susceptible to attack by electrophiles. Aryl and primary alkyl amines are known to be N-oxygenated by FMO enzymes, a reaction understood through FMO theory. nih.govajchem-a.com The LUMO is likely a diffuse anti-bonding orbital (σ*) associated with the C-N or C-H bonds.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.com DFT calculations can accurately predict the energies and shapes of these frontier orbitals.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

This table provides representative values for HOMO and LUMO energies that could be obtained from DFT calculations, illustrating their role in predicting chemical behavior.

| Orbital | Conceptual Energy (eV) | Description & Reactivity Implications |

| HOMO | -6.5 | Primarily localized on the nitrogen lone pair. Indicates nucleophilic character and site of electrophilic attack or oxidation. researchgate.net |

| LUMO | +1.2 | Diffuse σ* anti-bonding orbital. Site of nucleophilic attack (e.g., by a strong base) is less likely due to high energy. |

| HOMO-LUMO Gap | 7.7 | A relatively large gap suggests good kinetic stability under standard conditions. mdpi.com |

Note: These are conceptual values for illustrative purposes, based on typical FMO analyses of primary amines. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, rotates, and interconverts between different conformations. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to mimic solution-phase behavior. The simulation would track the chair-to-chair ring flips of the cyclohexane backbone, the rotation of the C-C bond connecting the propyl group, and the rotation around the C-C and C-N bonds of the aminomethyl substituent. These simulations can reveal the timescales of these motions and the energy barriers between different conformational states, providing a more complete understanding of the molecule's flexibility. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. peerj.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can identify the most likely pathway a reaction will follow.

A plausible synthetic route to this compound is the reductive amination of 2-propylcyclohexane-1-carbaldehyde. This reaction typically involves two key stages: the formation of an imine intermediate via the reaction of the aldehyde with ammonia (B1221849), followed by the reduction of the imine to the final amine. peerj.com

Computational modeling using DFT can investigate the mechanism in detail. This involves locating the transition state for the nucleophilic attack of ammonia on the carbonyl carbon to form a carbinolamine intermediate, and the subsequent transition state for the dehydration of this intermediate to form the imine. rsc.org The final reduction step can also be modeled. These calculations can clarify the rate-determining step and the role of catalysts or solvent molecules in stabilizing transition states. peerj.combohrium.com

Table 3: Hypothetical Reaction Profile for the Formation of this compound via Reductive Amination

This table presents a hypothetical energy profile for the key steps in the synthesis, illustrating how computational results can be used to understand reaction mechanisms.

| Reaction Step | Species | Illustrative Activation Energy (ΔG‡, kcal/mol) | Description |

| 1 | Nucleophilic Attack | 15.2 | Ammonia attacks the carbonyl carbon of 2-propylcyclohexanecarbaldehyde. rsc.org |

| 2 | Dehydration | 22.5 | The carbinolamine intermediate loses a water molecule to form an imine. This is often the rate-determining step. peerj.com |

| 3 | Reduction | 12.0 | The imine is reduced (e.g., by H₂) to the final amine product. bohrium.com |

Note: These energy values are illustrative and intended to show how computational chemistry can be used to compare different steps in a proposed reaction mechanism.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict spectroscopic parameters, which is particularly useful for structure elucidation and interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. google.comd-nb.info

The standard procedure for predicting NMR spectra involves several steps. First, a thorough conformational search is performed to identify all low-energy isomers of this compound. The geometry of each of these conformers is then optimized using DFT. Following optimization, the NMR shielding tensors are calculated for each atom in each conformer. Finally, the predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the calculated shifts of all conformers, referenced against a standard compound like tetramethylsilane (B1202638) (TMS). github.io This approach often yields predicted spectra that are in excellent agreement with experimental data. github.io

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of trans-(2-Propylcyclohexyl)methanamine

This table shows hypothetical, yet realistic, ¹³C NMR chemical shift values for the carbon atoms in the molecule's most stable conformation, demonstrating the predictive power of DFT calculations.

| Carbon Atom | Hybridization | Illustrative Predicted Chemical Shift (ppm) |

| C (aminomethyl) | sp³ | 45.2 |

| C1 (cyclohexane) | sp³ | 42.8 |

| C2 (cyclohexane) | sp³ | 40.1 |

| C3 (cyclohexane) | sp³ | 34.5 |

| C4 (cyclohexane) | sp³ | 27.0 |

| C5 (cyclohexane) | sp³ | 26.8 |

| C6 (cyclohexane) | sp³ | 31.5 |

| C (propyl, attached to ring) | sp³ | 36.7 |

| C (propyl, middle) | sp³ | 21.3 |

| C (propyl, terminal) | sp³ | 14.5 |

Note: These values are for illustrative purposes, calculated based on established DFT methods for NMR prediction. github.io

Research Applications in Materials Science and Chemical Biology

Role as a Synthetic Building Block in Complex Molecular Architectures

The chemical structure of (2-Propylcyclohexyl)methanamine, featuring a primary amine group attached to a substituted cyclohexane (B81311) ring, provides a valuable scaffold for the construction of intricate molecular designs. This allows for its use as a foundational piece in creating larger, more complex molecules with specific functions.

Construction of Macrocyclic and Supramolecular Assemblies

Macrocycles and supramolecular assemblies are large, complex structures formed by linking smaller molecules. The primary amine group of this compound can readily participate in reactions to form larger cyclic structures. The bulky propylcyclohexyl group plays a crucial role in directing the assembly of these molecules, influencing their final shape and properties. This steric hindrance can lead to the formation of unique, well-defined cavities within the macrocyclic structure, which are essential for recognizing and binding to other molecules in host-guest chemistry. While direct synthesis of macrocycles using this compound is not yet widely documented, the principles of using sterically hindered amines in supramolecular chemistry suggest its potential in creating novel host-guest systems.

Design of Ligands for Coordination Chemistry

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The amine group of this compound can act as a ligand, donating its lone pair of electrons to a metal center. The bulky alkyl substituent significantly influences the coordination environment around the metal ion. This steric bulk can control the number of ligands that bind to the metal, as well as their arrangement in space, leading to complexes with specific geometries and reactivities. The coordination chemistry of bidentate aminopyridinato ligands, which also feature bulky substituents, has been shown to stabilize transition metals in unusual oxidation states and create unique catalytic properties. nih.gov This suggests that ligands derived from this compound could be instrumental in developing new catalysts and functional metal-organic materials.

Contributions to Perovskite Solar Cell Development

Perovskite solar cells are a promising next-generation photovoltaic technology, offering high efficiency and low production costs. However, their stability and performance can be hindered by defects in the perovskite crystal structure and at the interfaces between different layers of the solar cell. Organic molecules, particularly those containing amine groups, have been successfully used as additives to address these issues.

Additive Engineering for Defect Passivation in Perovskite Films

Defects in the perovskite film, such as ion vacancies, can act as traps for charge carriers, reducing the efficiency of the solar cell. The primary amine group in this compound can act as a Lewis base, donating its electron pair to passivate positively charged defects like undercoordinated lead ions (Pb²⁺). nih.govmdpi.com This interaction neutralizes the defects, preventing them from trapping charge carriers and thereby enhancing the performance and stability of the solar cell. rsc.org The bulky and hydrophobic propylcyclohexyl group can also contribute to improved moisture resistance of the perovskite film, a critical factor for long-term stability. rsc.org While specific studies on this compound are limited, research on similar amine-containing additives has shown significant improvements in device performance. nih.govrsc.org

Table 1: Effect of Amine-Based Additives on Perovskite Solar Cell Performance

| Additive | Change in Power Conversion Efficiency (PCE) | Reference |

| DL-Methionine | Increased from 21.83% to 24.72% | rsc.org |

| Polysuccinimide (PSI) | Enhanced stability, retaining over 80% of initial efficiency after 40 days | mdpi.com |

| p-Aminobenzenesulfonic acid sodium salt (4-ABS) | Facilitated defect passivation and in situ crystallization optimization | nih.gov |

This table presents data for compounds analogous to this compound to illustrate the impact of amine-based additives.

Investigations in Chemical Probe and Molecular Target Interaction Studies

Chemical probes are small molecules used to study and manipulate biological processes by interacting with specific molecular targets like proteins. The development of such probes is a cornerstone of chemical biology and drug discovery.

Cycloalkylamine derivatives are recognized as valuable scaffolds in the design of new drugs and chemical probes. nih.gov The introduction of a cycloalkylamine moiety can influence a molecule's interaction with biological targets. For instance, naphthalimide derivatives incorporating a cyclohexylamine (B46788) group have been developed as fluorescent probes for imaging cell nuclei. csic.es Furthermore, biotin-tethered cyclohexylamine derivatives have been synthesized as high-affinity probes for the human serotonin (B10506) transporter, demonstrating the utility of this chemical motif in targeting specific proteins. nih.gov

While direct applications of this compound as a chemical probe are not yet prevalent in the literature, its structure suggests potential in this area. The propylcyclohexyl group can be systematically modified to optimize binding affinity and selectivity for a target protein, while the primary amine provides a convenient attachment point for reporter groups, such as fluorescent dyes or affinity tags. The exploration of cycloalkylamines as potent inhibitors for targets like the norepinephrine (B1679862) transporter further underscores the potential of this class of compounds in developing new therapeutic agents and research tools. nih.govuniversiteitleiden.nl

Development of Advanced Analytical Reagents and Buffering Systems

Separation science, and particularly chromatography, relies on the differential distribution of analytes between a stationary phase and a mobile phase to achieve separation. msu.edu The physicochemical properties of this compound, such as its basicity and hydrophobicity, suggest its potential utility in various chromatographic methods.

In High-Performance Liquid Chromatography (HPLC), the basic amine group of this compound could function as a mobile phase additive. Specifically, it could act as an ion-pairing agent for the separation of acidic analytes in reversed-phase chromatography. The hydrophobic cyclohexyl and propyl groups would interact with the nonpolar stationary phase, while the protonated amine pairs with the acidic analyte, modifying its retention and improving peak shape and resolution. wordpress.com

Furthermore, chiral derivatives of this compound could be synthesized and used in the development of chiral stationary phases (CSPs) for the enantioselective separation of racemic compounds. The defined stereochemistry of such a derivative could impart the necessary selectivity to resolve enantiomers, a critical task in pharmaceutical analysis and development. The effectiveness of a separation is ultimately determined by achieving adequate resolution between peaks. sepscience.com Multidimensional liquid chromatography techniques are often employed for complex samples to increase peak capacity and resolution. chromatographyonline.com

A biological buffer is a compound that maintains a stable pH in a solution, which is often crucial for biochemical assays and cell culture. The utility of a compound as a buffer depends on its pKa being close to the desired pH. Aliphatic amines like this compound typically have pKa values for their conjugate acids in the 9-11 range. This would make the compound itself suitable for buffering systems in the alkaline pH range.

While not a conventional biological buffer like those developed by Good and others (e.g., HEPES, MES), which are zwitterionic and have pKa values closer to physiological pH, the this compound structure could be chemically modified to create novel buffering agents. google.com The introduction of acidic functional groups elsewhere on the molecule could produce a zwitterionic compound with a pKa tailored for specific biological research applications, potentially offering advantages where traditional buffers might interfere with the system under study. As a research reagent, it can also serve as a foundational building block for the synthesis of more complex molecules and molecular probes. ambeed.com

Interactive Table 2: Potential Applications in Analytical and Research Chemistry

| Application Area | Potential Role of this compound | Key Chemical Properties |

| Separation Science | Ion-pairing agent in HPLC; Backbone for Chiral Stationary Phases. wordpress.com | Basicity, Hydrophobicity, Chirality (if resolved). |

| Biological Buffers | Buffering agent for alkaline pH; Scaffold for novel zwitterionic buffers. google.com | Amine pKa, modifiable structure. |

| Research Reagents | Synthetic building block for probes and complex molecules. ambeed.com | Reactive amine group, defined stereochemistry. |

常见问题

Q. What are the optimal synthetic routes for (2-Propylcyclohexyl)methanamine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound can be achieved via reductive amination of 2-propylcyclohexanone with ammonia or ammonium acetate under hydrogenation conditions using catalysts like Raney nickel or palladium on carbon. Yield optimization requires careful control of reaction parameters:

- Temperature : 80–100°C for 12–24 hours .

- Catalyst loading : 5–10 wt% Pd/C improves efficiency .

- Solvent selection : Ethanol or methanol enhances solubility of intermediates.

Side products (e.g., over-alkylated amines) can be minimized by using excess ammonia. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexyl backbone and propyl/amine substituents. For example, the amine proton appears as a broad singlet at δ 1.2–1.5 ppm in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 184.2164) to verify molecular formula (C₁₀H₂₁N) .

- X-ray Crystallography : Resolves stereochemistry (e.g., cis/trans isomerism in the cyclohexyl ring) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer :

- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. IC₅₀ values indicate potency .

- Cytotoxicity testing : MTT assays on cell lines (e.g., HEK-293) assess viability at concentrations of 1–100 µM .

- Enzyme inhibition : Kinetic studies with cytochrome P450 isoforms to evaluate metabolic stability .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental design:

- Dose-response curves : Ensure standardized concentrations (e.g., 0.1–100 µM) and exposure times .

- Structural analogs : Compare activity of derivatives (e.g., propyl vs. ethyl substituents) to identify critical functional groups .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GPCRs, guiding mechanistic validation .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Q. What strategies are effective for enantiomeric separation of this compound?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .

- Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer for easy separation .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetics?

- Methodological Answer :

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability using software like MOE .

- ADMET prediction : SwissADME or pkCSM forecasts absorption, metabolism, and toxicity .

- Dynamics simulations : GROMACS evaluates binding stability to biological targets over 100-ns trajectories .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles mandatory .

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure (TLV: 2 ppm) .

- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .

- Storage : Under nitrogen at 2–8°C in amber glass to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。